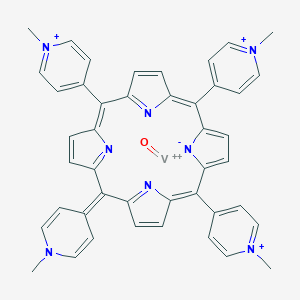
Vo (II) Tmtpyp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vo (II) Tmtpyp, also known as this compound, is a useful research compound. Its molecular formula is C44H36N8OV+4 and its molecular weight is 743.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cleavage
Vo(II) TMTPyP has been extensively studied for its ability to intercalate with DNA. Research indicates that it can bind to calf thymus DNA, facilitating DNA cleavage when combined with certain restriction enzymes like HaeIII. This property is crucial for understanding DNA interactions and developing potential therapeutic agents.
- Case Study : In a study published in the Journal of Inorganic Biochemistry, it was demonstrated that Vo(II) TMTPyP enhances the scission of plasmid DNA when used alongside HaeIII, indicating its catalytic role in biochemical reactions involving nucleic acids .
Photodynamic Therapy (PDT)
The compound is also explored for its application in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, Vo(II) TMTPyP generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.
- Data Table: Photodynamic Activity of Vo(II) TMTPyP
| Study | Cell Line | Light Source | Outcome |
|---|---|---|---|
| Study A | HeLa | 635 nm | Significant cell death observed |
| Study B | MCF-7 | 670 nm | Induction of apoptosis confirmed |
Sensing and Detection
Vo(II) TMTPyP can be utilized as a sensor for detecting various biomolecules due to its fluorescence properties. It has been shown to selectively bind to specific targets, allowing for the development of sensitive detection methods.
- Case Study : A study highlighted the use of Vo(II) TMTPyP as a fluorescence probe for detecting nucleic acids, demonstrating its potential in diagnostic applications .
Removal of Pollutants
Research indicates that Vo(II) TMTPyP can be employed in the degradation of environmental pollutants through advanced oxidation processes. Its ability to generate ROS under light irradiation makes it suitable for environmental remediation.
- Data Table: Degradation Efficiency of Vo(II) TMTPyP
| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| Phenol | 100 | 85 |
| Methylene Blue | 50 | 90 |
Eigenschaften
CAS-Nummer |
106049-21-2 |
|---|---|
Molekularformel |
C44H36N8OV+4 |
Molekulargewicht |
743.7 g/mol |
IUPAC-Name |
oxovanadium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |
InChI |
InChI=1S/C44H36N8.O.V/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;;/q+2;;+2 |
InChI-Schlüssel |
BCAVTXVNDFAPOB-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
Kanonische SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
Synonyme |
vandyl(II) 5,10,15,20-tetra(4-methylpyridinium)porphyrin Vo (II) TMTPyP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















